molecular formula C8H5NO3S B13862052 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid

2-oxo-3H-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B13862052
M. Wt: 195.20 g/mol
InChI Key: VIBGWWFMFGRHND-UHFFFAOYSA-N
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Description

2-oxo-3H-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiazole ring, with a carboxylic acid group and a keto group at specific positions, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the use of thioamides or carbon dioxide as raw materials . The reaction conditions often involve the use of catalysts such as piperidine in ethanol solvent .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-oxo-3H-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles, which can be further utilized in different applications .

Scientific Research Applications

2-oxo-3H-1,3-benzothiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to the desired therapeutic effect. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 2-mercaptobenzothiazole
  • 2-phenylbenzothiazole

Uniqueness

What sets 2-oxo-3H-1,3-benzothiazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, while the keto group enhances its ability to participate in various chemical reactions .

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

2-oxo-3H-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11)

InChI Key

VIBGWWFMFGRHND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)C(=O)O

Origin of Product

United States

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